Cas no 2248334-80-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate is a specialized chemical compound featuring a unique molecular structure combining isoindole and piperidinone moieties. This bifunctional derivative is of interest in pharmaceutical and organic synthesis due to its potential as a versatile intermediate. The presence of both the isoindole-1,3-dione and 2-oxopiperidine groups enhances its reactivity, enabling selective modifications for applications in drug development or bioactive molecule design. Its stability under standard conditions and compatibility with various reaction conditions make it a practical choice for researchers exploring novel heterocyclic frameworks. The compound's structural features may also contribute to binding interactions in medicinal chemistry studies.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate structure
2248334-80-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
CAS No:2248334-80-5
MF:C17H18N2O5
MW:330.335224628448
CID:6593402
PubChem ID:165728268
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
    • EN300-6516565
    • 2248334-80-5
    • Inchi: 1S/C17H18N2O5/c1-11(18-9-5-4-8-14(18)20)10-15(21)24-19-16(22)12-6-2-3-7-13(12)17(19)23/h2-3,6-7,11H,4-5,8-10H2,1H3
    • InChI Key: UVLGTLNRMFIGFI-UHFFFAOYSA-N
    • SMILES: O=C1CCCCN1C(C)CC(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 330.12157168g/mol
  • Monoisotopic Mass: 330.12157168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 84Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6516565-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
0.05g
$816.0 2025-03-14
Enamine
EN300-6516565-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
0.1g
$855.0 2025-03-14
Enamine
EN300-6516565-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
0.25g
$893.0 2025-03-14
Enamine
EN300-6516565-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
0.5g
$933.0 2025-03-14
Enamine
EN300-6516565-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
1.0g
$971.0 2025-03-14
Enamine
EN300-6516565-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
2.5g
$1903.0 2025-03-14
Enamine
EN300-6516565-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
5.0g
$2816.0 2025-03-14
Enamine
EN300-6516565-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate
2248334-80-5 95.0%
10.0g
$4176.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5) is a specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique combination of functional groups, including a 1,3-dioxoisoindoline moiety and a 2-oxopiperidine derivative, which contribute to its potential applications in drug discovery and development. Researchers are particularly interested in its role as a protease inhibitor or enzyme modulator, given its structural resemblance to bioactive scaffolds.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. The isoindoline-1,3-dione core of this compound aligns with current trends in designing kinase inhibitors and anti-inflammatory agents. Its CAS No. 2248334-80-5 is frequently searched in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate typically involves multi-step organic reactions, including amide coupling and esterification. Its molecular weight and logP value make it a candidate for blood-brain barrier permeability studies, a hot topic in neurodegenerative disease research. Computational models suggest potential interactions with G-protein-coupled receptors (GPCRs), further expanding its therapeutic prospects.

From an industrial perspective, this compound is often discussed in the context of green chemistry and sustainable synthesis. Researchers are exploring catalytic methods to optimize its production, reducing waste and energy consumption. The 2-oxopiperidine segment is also a focal point in peptidomimetic drug design, addressing challenges like oral bioavailability and metabolic stability.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate (CAS No. 2248334-80-5) represents a versatile building block in modern medicinal chemistry. Its applications span from central nervous system (CNS) drug development to cancer therapeutics, making it a subject of ongoing investigation in both academic and industrial settings.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.